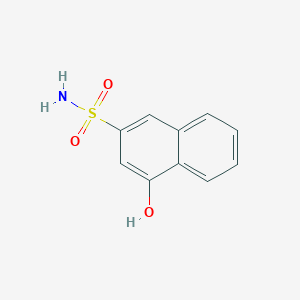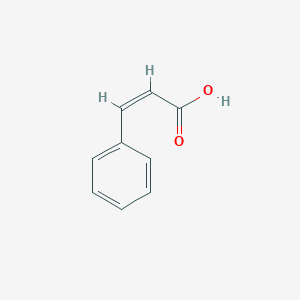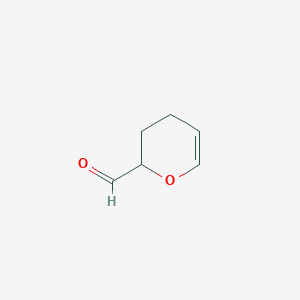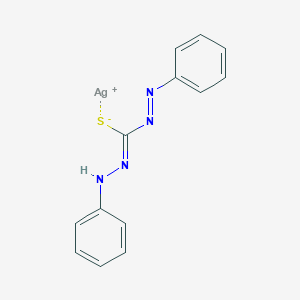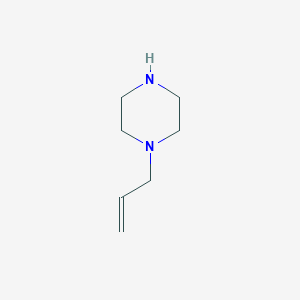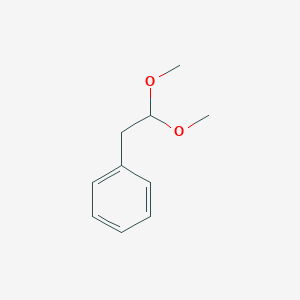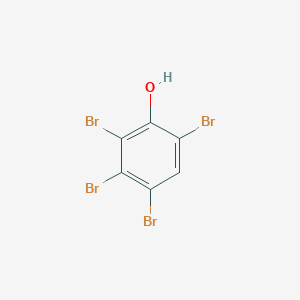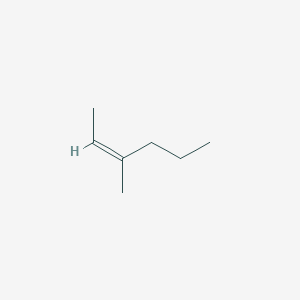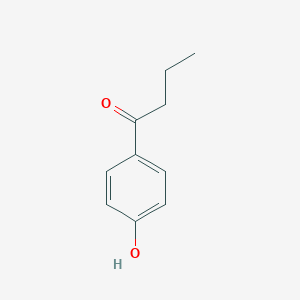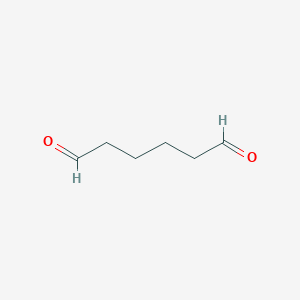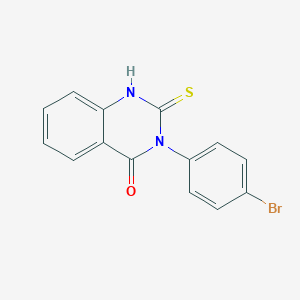
3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones, including derivatives like 3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, can be achieved through copper-catalyzed tandem reactions involving ortho-bromobenzamides and isothiocyanates. This method provides an efficient and practical route for their synthesis under optimal conditions using CuI as a precatalyst, Cs2CO3 as a base, and toluene as a solvent at a reaction temperature of 120°C (Wang, Zhao, & Xi, 2011).
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, has been elucidated through spectroscopic data and confirmed by single-crystal X-ray diffraction, indicating the precision of molecular structure analysis in these heterocyclic compounds. These structures crystallize in the orthorhombic space group, showcasing the complexity and stability of their molecular framework (Saeed & Flörke, 2011).
Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications
- Scientific Field: Medical and Pharmaceutical Chemistry .
- Summary of Application: This compound has been synthesized as part of a series of derivatives to combat microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .
- Methods of Application: The compounds were evaluated for their in vitro antimicrobial activity using the turbidimetric method and anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: The results revealed that some compounds exhibited promising antimicrobial activity comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal). Anticancer screening results demonstrated that one compound was found to be the most active one against the cancer cell line when compared to the rest of the compounds and comparable to the standard drug (5-fluorouracil) .
Proteolytic Enzymes in Molecular Biology
- Scientific Field: Molecular Biology .
- Summary of Application: Proteolytic enzymes, which are capable of hydrolyzing peptide bonds in proteins, have great medical and pharmaceutical importance due to their key role in biological processes and in the life-cycle of many pathogens .
- Methods of Application: Proteolytic enzymes are extensively applied in several sectors of industry and biotechnology, including the production of Klenow fragments, peptide synthesis, digestion of unwanted proteins during nucleic acid purification, cell culturing and tissue dissociation, preparation of recombinant antibody fragments for research, diagnostics and therapy, exploration of the structure-function relationships by structural studies, removal of affinity tags from fusion proteins in recombinant protein techniques, peptide sequencing and proteolytic digestion of proteins in proteomics .
- Results: The use of proteolytic enzymes in these applications has greatly advanced our understanding of biological processes and has led to the development of new therapeutic strategies .
Synthesis of Derivatives
- Scientific Field: Organic Chemistry .
- Summary of Application: This compound can be used as a building block in the synthesis of various organic compounds .
- Methods of Application: The compound is typically used in a reaction with other reagents under specific conditions to form the desired product .
- Results: The resulting compounds can have a variety of applications, depending on their structure and properties .
Molecular Docking Studies
- Scientific Field: Computational Biology .
- Summary of Application: Similar compounds have been used in molecular docking studies to understand their interactions with biological targets .
- Methods of Application: The compound is virtually docked into a protein or enzyme active site using computational methods .
- Results: The docking results can provide insights into the potential biological activity of the compound .
Building Block in Organic Synthesis
- Scientific Field: Organic Chemistry .
- Summary of Application: This compound can be used as a building block in the synthesis of various organic compounds .
- Methods of Application: The compound is typically used in a reaction with other reagents under specific conditions to form the desired product .
- Results: The resulting compounds can have a variety of applications, depending on their structure and properties .
Antimicrobial and Anticancer Activity
- Scientific Field: Medical and Pharmaceutical Chemistry .
- Summary of Application: A novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized to combat microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .
- Methods of Application: The synthesized compounds were evaluated for their in vitro antimicrobial activity using the turbidimetric method and anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results: Some compounds exhibited promising antimicrobial activity comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal). One compound was found to be the most active one against the cancer cell line when compared to the rest of the compounds and comparable to the standard drug (5-fluorouracil) .
Propriétés
IUPAC Name |
3-(4-bromophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2OS/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAYVYBXACWVEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354248 | |
| Record name | 3-(4-Bromophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
CAS RN |
1028-39-3 | |
| Record name | 3-(4-Bromophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



